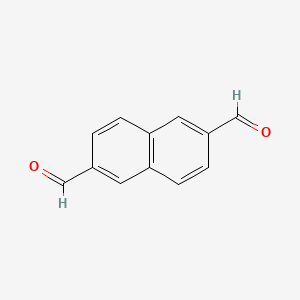

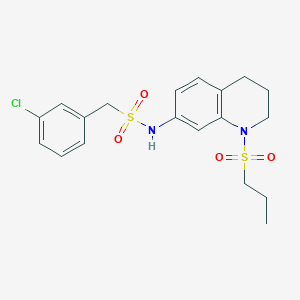

![molecular formula C17H17N3O2 B2687088 N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide CAS No. 793713-10-7](/img/structure/B2687088.png)

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide

Descripción general

Descripción

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the indazole family and has been studied for its potential use in various areas of research, including neuroscience, cancer, and inflammation.

Aplicaciones Científicas De Investigación

Enhancement of O-GlcNAcylation on Mitochondrial Proteins

Specific Scientific Field

Neuroscience and Biochemistry

Summary of the Application

This compound, also known as SalA-4g, has been shown to enhance levels of protein O-GlcNAc, a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function . This enhancement improves neuronal tolerance to ischemia .

Methods of Application or Experimental Procedures

The compound was applied to primary cortical neurons under ischemic-like conditions . The O-GlcNAc-modified mitochondria induced by SalA-4g demonstrated stronger neuroprotection under oxygen glucose deprivation and reoxygenation stress .

Results or Outcomes

The results showed an improvement in mitochondrial homeostasis and bioenergy, and inhibition of the mitochondrial apoptosis pathway . Blocking mitochondrial protein O-GlcNAcylation with OSMI-1 disrupted mitochondrial network homeostasis and antagonized the protective effects of SalA-4g .

Regulation of Energy Homeostasis and O-GlcNAcylation

Specific Scientific Field

Neuroscience and Metabolic Biology

Summary of the Application

SalA-4g has been found to regulate energy homeostasis and activate O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis in ischemic stroke .

Methods of Application or Experimental Procedures

In vivo analyses were conducted using transient middle cerebral artery occlusion (MCAO) models . In vitro analyses showed that glucose uptake was markedly increased, and O-GlcNAcylation was also activated by SalA-4g in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions .

Results or Outcomes

SalA-4g improved the outcome after MCAO . 18F-FDG PET/MRI indicated that SalA-4g accelerated the recovery of energy metabolism in the ipsilateral hippocampus in MCAO rats . Moreover, SalA-4g exerted obvious neuroprotective effects in hippocampal neurons against moderate OGD injury .

Induction of Neuronal Glucose Transporter 3

Summary of the Application

This compound, also known as SalA-4g, has been found to induce the expression of neuronal glucose transporter 3 . This induction is mediated through the calpain1/PKA/CREB pathway .

Methods of Application or Experimental Procedures

The compound was applied to cell and animal models of ischemic stroke .

Results or Outcomes

The results showed that SalA-4g confers neuroprotection in these models .

Inhibition of Monoamine Oxidase

Specific Scientific Field

Neuroscience and Pharmacology

Summary of the Application

4-Methoxyphenethylamine, a compound related to SalA-4g, has been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of other organic compounds by the alkylation reaction .

Results or Outcomes

The results showed that 4-Methoxyphenethylamine was used in the synthesis of pyrrolo[3,2-c]carbazole .

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-11-18-17(21)16-14-4-2-3-5-15(14)19-20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKVWQAOTMGENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=NNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601325685 | |

| Record name | N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835849 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | |

CAS RN |

793713-10-7 | |

| Record name | N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2,6-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2687005.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2687007.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687011.png)

![4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2687015.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2687016.png)

![(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2687022.png)

![(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2687027.png)